molecular formula C21H21N3O4 B277380 N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B277380
M. Wt: 379.4 g/mol
InChI Key: UIQJCVYBKXIBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, also known as AMN082, is a selective agonist for metabotropic glutamate receptor 7 (mGluR7). It is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide acts as a selective agonist for mGluR7, which is a G protein-coupled receptor that is expressed in various regions of the brain. When N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide binds to mGluR7, it activates a signaling pathway that leads to the modulation of neurotransmitter release and synaptic plasticity. This can have effects on various physiological processes, including pain perception, anxiety, and depression.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been shown to have various biochemical and physiological effects, particularly in the brain. It has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. It has also been shown to have effects on synaptic plasticity and long-term potentiation, which are important processes for learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide in lab experiments is its selectivity for mGluR7, which allows for specific modulation of this receptor. This can be useful for investigating the role of mGluR7 in various physiological processes. However, a limitation of using N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is that it may have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. One area of interest is the role of mGluR7 in pain perception, and the potential use of N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide as a therapeutic agent for pain management. Another area of interest is the role of mGluR7 in anxiety and depression, and the potential use of N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide as a treatment for these conditions. Additionally, further research is needed to investigate the potential off-target effects of N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, and to develop more selective compounds for mGluR7 modulation.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves a series of chemical reactions, starting with the reaction of 3-acetylphenol with 4-methoxybenzoyl chloride to form 3-(4-methoxyphenyl)-1-(3-acetylphenyl)-1,2-dihydro-3H-1,2,4-triazol-5-one. This compound is then reacted with 4-bromo-1-butanol to form the intermediate 4-(3-acetylphenyl)-1-(4-methoxyphenyl)-1,2,4-triazol-5-yl)-1-butanol. Finally, this intermediate is reacted with N,N-dimethylformamide dimethyl acetal and acetic anhydride to form N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide.

Scientific Research Applications

N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of mGluR7, which is involved in various physiological processes such as pain perception, anxiety, and depression. N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been used in studies to investigate the role of mGluR7 in these processes, as well as in the regulation of synaptic transmission and plasticity.

properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C21H21N3O4/c1-14(25)16-5-3-6-17(13-16)22-19(26)7-4-8-20-23-21(24-28-20)15-9-11-18(27-2)12-10-15/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,22,26)

InChI Key

UIQJCVYBKXIBCW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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